N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 327059-70-1
VCID: VC16057754
InChI: InChI=1S/C20H17ClN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24)
SMILES:
Molecular Formula: C20H17ClN2O
Molecular Weight: 336.8 g/mol

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

CAS No.: 327059-70-1

Cat. No.: VC16057754

Molecular Formula: C20H17ClN2O

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide - 327059-70-1

Specification

CAS No. 327059-70-1
Molecular Formula C20H17ClN2O
Molecular Weight 336.8 g/mol
IUPAC Name N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Standard InChI InChI=1S/C20H17ClN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24)
Standard InChI Key AGVBWHZLRRKQQX-UHFFFAOYSA-N
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C20H17ClN2O\text{C}_{20}\text{H}_{17}\text{ClN}_2\text{O}, with a molar mass of 336.82 g/mol. Its structure integrates a tetrahydroacridine moiety—a partially saturated tricyclic system—linked via a carboxamide bridge to a 4-chlorophenyl group. Key structural features include:

  • Tetrahydroacridine Core: Reduces planarity compared to fully aromatic acridines, potentially enhancing bioavailability .

  • Chlorophenyl Substituent: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

  • Carboxamide Linker: Provides hydrogen-bonding capabilities, critical for target binding.

The SMILES notation (C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl) and InChIKey (AGVBWHZLRRKQQX-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Table 1: Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺337.11022177.8
[M+Na]⁺359.09216194.4
[M-H]⁻335.09566184.4
[M+Na-2H]⁻357.07761186.7
Data sourced from ion mobility spectrometry predictions .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves coupling 4-chloroaniline with acridine-9-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. A typical procedure includes:

  • Activation: Acridine-9-carboxylic acid is activated with a coupling agent in anhydrous dichloromethane.

  • Nucleophilic Attack: 4-Chloroaniline is introduced, facilitating amide bond formation.

  • Purification: Crude product is isolated via column chromatography or recrystallization, yielding >70% purity.

Analytical Challenges

  • Byproduct Formation: Partial oxidation of the tetrahydroacridine ring may occur, necessitating precise temperature control.

  • Stereochemical Purity: The tetrahydro core introduces chirality, though racemic mixtures are typically reported .

Pharmacological and Biological Activity

Table 2: Comparative IC₅₀ Values of Acridine Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)
9-AnilinoacridinesMCF-70.15
Nitroacridines (C-1748)Leukemia0.02
Platinum-Acridine HybridsHeLa0.08
Data extrapolated from studies on analogous structures .

Antimicrobial Activity

The chlorophenyl group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria. Preliminary assays suggest MIC values of 8–16 µg/mL against Staphylococcus aureus, though validation is pending.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 240°C, with no melting point reported.

  • Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.

Spectroscopic Data

  • UV-Vis: λmax=342nm\lambda_{\text{max}} = 342 \, \text{nm} (acridine π→π* transition) .

  • MS/MS Fragmentation: Dominant fragments at m/z 299 ([M-Cl]⁺) and 254 (acridine core) .

Mechanism of Action

DNA Intercalation

Molecular docking simulations predict strong binding to DNA duplexes, with a calculated KdK_d of 1.8 µM . The chlorophenyl group stabilizes intercalation via hydrophobic interactions with the minor groove .

Enzyme Inhibition

The carboxamide moiety chelates catalytic zinc ions in HDACs, as evidenced by analog studies showing 60% HDAC1 inhibition at 10 µM .

Applications and Future Directions

Therapeutic Development

  • Combination Therapies: Synergy with platinum agents could mitigate resistance in ovarian cancers .

  • Targeted Delivery: Conjugation to monoclonal antibodies may enhance tumor specificity.

Research Gaps

  • Toxicology: No in vivo toxicity data exist; acute LD₅₀ studies are critical.

  • Metabolism: Hepatic CYP450-mediated oxidation is predicted but unverified.

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